

Thiophene-2-amidoxime: A Technical Guide to Chemical Properties and Reactivity

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Compound of Interest

Compound Name: Thiophene-2-amidoxime

Cat. No.: B3086753

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Introduction

Thiophene-2-amidoxime, with the formal name N'-hydroxy-2-thiophenecarboximidamide, is a heterocyclic organic compound that serves as a crucial synthetic intermediate in the development of pharmaceuticals and other specialized chemicals.[1][2] It belongs to the amidoxime class of compounds, which are characterized by the presence of both a hydroxyimino and an amino group attached to the same carbon atom.[3] This unique functional group arrangement makes amidoximes versatile building blocks for synthesizing various heterocycles.[3]

The thiophene ring itself is a privileged scaffold in medicinal chemistry, found in numerous approved drugs with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4][5][6] The combination of the thiophene nucleus with the reactive amidoxime moiety endows **Thiophene-2-amidoxime** with significant potential for creating novel molecules. Furthermore, amidoximes are recognized for their ability to act as prodrugs, notably as nitric oxide (NO) donors, which adds another layer to their therapeutic relevance.[3][7] This guide provides an in-depth overview of the core chemical properties, reactivity, and experimental considerations for **Thiophene-2-amidoxime**.

Chemical and Physical Properties

Thiophene-2-amidoxime is typically a crystalline solid at room temperature.^[1] Its key physical and chemical properties are summarized in the table below, compiled from various suppliers and databases.

Property	Value	References
IUPAC Name	N'-hydroxythiophene-2-carboximidamide	[8]
Synonyms	N'-hydroxy-2-thiophenecarboximidamide	[1]
CAS Number	108443-93-2, 53370-51-7	[1][9]
Molecular Formula	C ₅ H ₆ N ₂ OS	[1][8][9]
Molecular Weight	142.18 g/mol	[2][8][9]
Appearance	Crystalline solid	[1]
Melting Point	90-96 °C	[8][9][10]
Purity	≥95% - 97%	[1][8][9]
UV Absorption (λ _{max})	243, 279 nm	[1]
Storage	-20°C for long-term storage	[1][2]
Stability	Stable for ≥ 4 years when stored at -20°C	[1]
Solubility	DMF: 20 mg/mL DMSO: 15-100 mg/mL Ethanol: 10 mg/mL PBS (pH 7.2): 1 mg/mL	[1][2]

Spectroscopic Data

While detailed spectra for **Thiophene-2-amidoxime** are not readily available in the public domain, characteristic signals can be predicted based on its structure and data from analogous compounds like 2-thiophene carboxylic acid and other amidoximes.

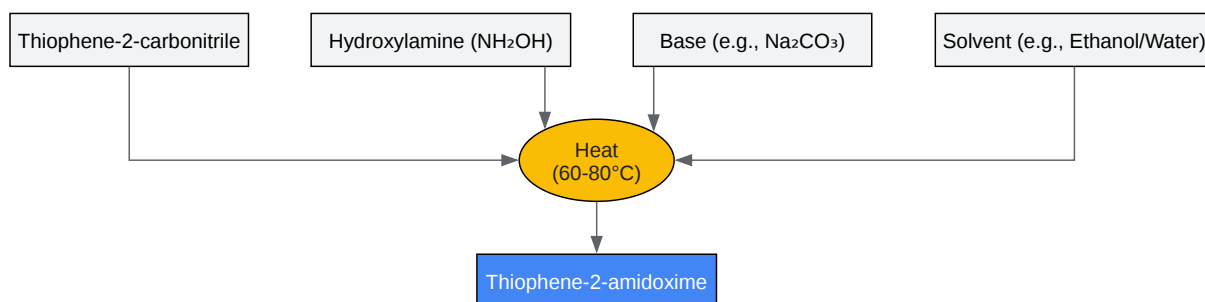
- ^1H NMR: In a solvent like DMSO- d_6 , the spectrum is expected to show distinct signals for the three protons on the thiophene ring. Additionally, exchangeable protons corresponding to the $-\text{NH}_2$ and $-\text{OH}$ groups of the amidoxime moiety would be present. The chemical shifts of the thiophene protons are influenced by the electron-withdrawing nature of the amidoxime group.
- FT-IR: The infrared spectrum would feature characteristic absorption bands corresponding to the various functional groups. Key vibrations would include:
 - O-H stretching (hydroxyl group)
 - N-H stretching (amino group)
 - C=N stretching (oxime)
 - C-S stretching within the thiophene ring, typically observed in the $850\text{--}600\text{ cm}^{-1}$ region.
 - Thiophene ring C=C stretching vibrations, generally found in the $1550\text{--}1350\text{ cm}^{-1}$ range.

Reactivity and Synthetic Applications

The reactivity of **Thiophene-2-amidoxime** is dominated by the amidoxime functional group, which can participate in a variety of transformations.

Synthesis of Thiophene-2-amidoxime

The most common and direct method for synthesizing amidoximes is the reaction of a nitrile with hydroxylamine.^[7] This involves the nucleophilic addition of hydroxylamine to the carbon-nitrogen triple bond of thiophene-2-carbonitrile.

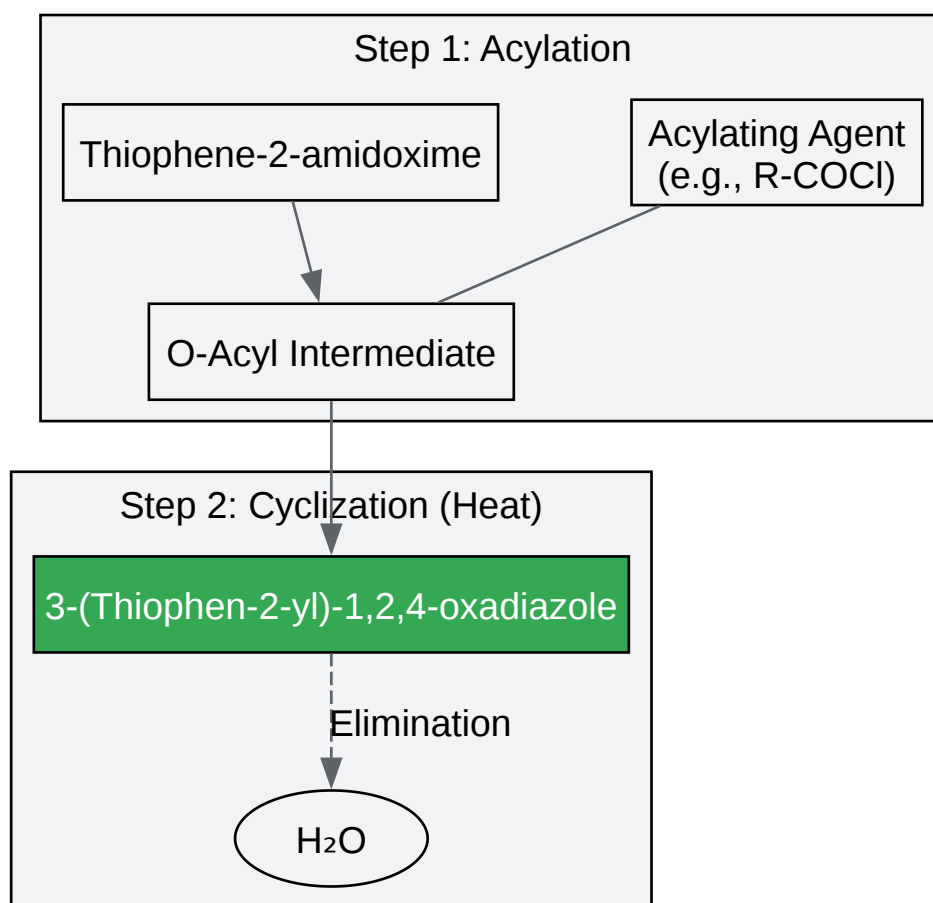


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Caption: Synthesis of **Thiophene-2-amidoxime**.

Cyclization Reactions to Form Heterocycles

Amidoximes are invaluable precursors for the synthesis of 1,2,4-oxadiazoles, a class of heterocycles with significant pharmacological interest. **Thiophene-2-amidoxime** can react with various acylating agents (like acid chlorides or anhydrides) to form an O-acyl intermediate, which then undergoes dehydrative cyclization to yield the corresponding 3-(thiophen-2-yl)-1,2,4-oxadiazole.



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Caption: General scheme for 1,2,4-oxadiazole synthesis.

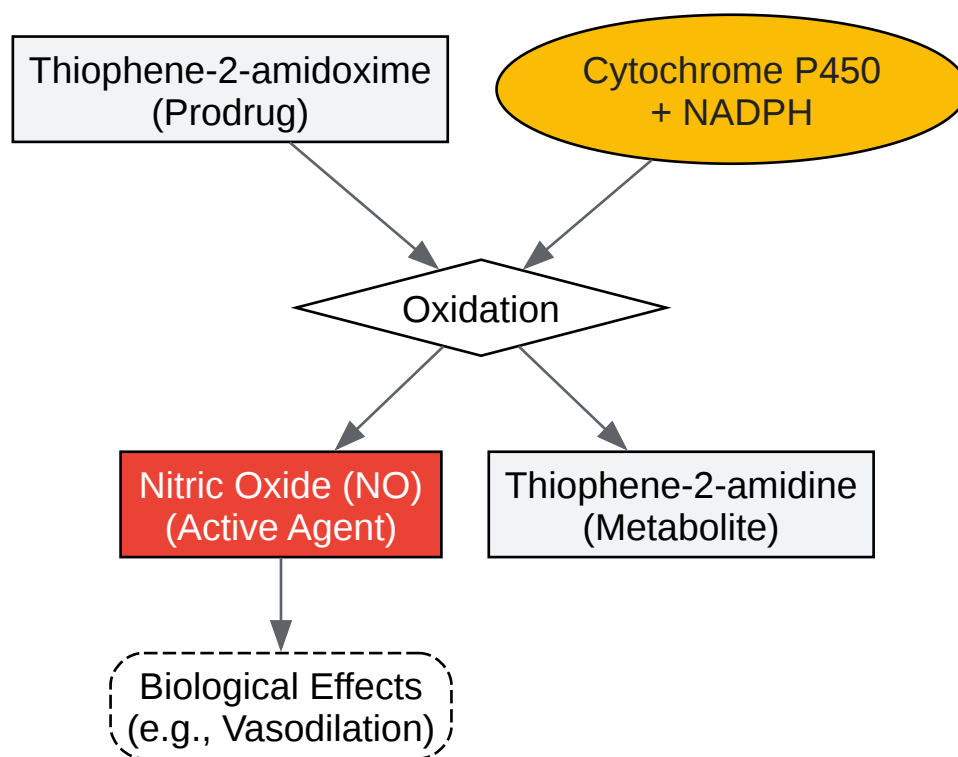
Coordination Chemistry

The amidoxime group, with its nitrogen and oxygen atoms, can act as a bidentate chelating ligand, forming stable complexes with a variety of transition metals.^[11] This property is significant for applications in materials science and the development of metal-based therapeutic agents. The thiophene's sulfur atom is generally a poor donor and typically does not participate in coordination, especially when stronger donor atoms like the amidoxime group are present.^{[12][13]}

Role as a Nitric Oxide (NO) Donor

A key aspect of amidoxime reactivity in a biological context is its role as a prodrug capable of releasing nitric oxide (NO).^[7] This transformation is typically a metabolic process, often

mediated by cytochrome P450 (CYP450) enzyme systems. The amidoxime is oxidized to an unstable intermediate that subsequently decomposes to release NO and the corresponding amidine. This NO-releasing capability is highly sought after in drug development for cardiovascular and other therapies.[3]



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